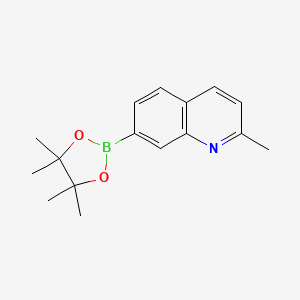

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

説明

Structural Characteristics of Quinoline Boronic Esters

The quinoline core consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. The substitution pattern in 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline introduces steric and electronic modifications that influence its reactivity:

- Methyl Group at C2 : The methyl substituent at the 2-position enhances steric hindrance, directing subsequent reactions to specific sites on the quinoline ring. This substitution also slightly electron-donates, stabilizing the aromatic system.

- Pinacol Boronic Ester at C7 : The pinacol boronic ester group ($$ \text{B}( \text{O}C2(\text{CH}3)_4 ) $$) at the 7-position is a hallmark of Suzuki-Miyaura coupling precursors. The pinacolato ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center through chelation, preventing protodeboronation and improving shelf life.

Crystallographic studies of analogous compounds reveal that the boronic ester adopts a trigonal planar geometry around boron, with B-O bond lengths averaging 1.36 Å. The dihedral angle between the quinoline plane and the boronic ester group is approximately 45°, minimizing steric clashes between the methyl groups of pinacol and the quinoline hydrogen atoms.

Role of Pinacolborane Functionality in Heterocyclic Systems

The incorporation of pinacolborane-derived groups into heterocycles like quinoline enables precise functionalization through transition-metal-catalyzed borylation:

- Borylation via Iridium Catalysts : Iridium complexes such as $$[\text{Ir}(\text{OMe})(\text{COD})]_2$$ facilitate regioselective C-H borylation of quinolines. For 6-fluoroquinolines, iridium catalysis preferentially installs boron at the C7 position, as demonstrated by single-crystal X-ray diffraction studies.

- Suzuki-Miyaura Cross-Coupling : The boronic ester group in 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline participates in palladium-catalyzed couplings with aryl halides, enabling the synthesis of biaryl structures. For example, coupling with 4-bromoanisole yields 7-arylquinoline derivatives in >90% efficiency.

- Hydrolytic Stability : The pinacolato group’s steric bulk protects the boron atom from hydrolysis, allowing the compound to be stored at 4–8°C for extended periods without degradation.

Comparative studies show that pinacol boronic esters exhibit superior stability over catechol boronic esters in aqueous media, making them preferable for multistep syntheses.

Historical Development of Borylated Quinoline Derivatives

The synthesis of borylated quinolines has evolved significantly over the past two decades:

- Early Methods (Pre-2010) : Initial approaches relied on halogen-metal exchange followed by trapping with boronic esters. For instance, 7-bromoquinoline was treated with lithium naphthalenide, then quenched with pinacolborane to yield the boronic ester. These methods suffered from low regioselectivity and functional group tolerance.

- Palladium-Catalyzed Borylation (2010–2020) : The advent of palladium catalysts enabled direct borylation of chloro- and iodoquinolines. A landmark study by Singh et al. (2022) demonstrated that chloroquinolines react with bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$) in the presence of $$ \text{Pd}(\text{dba})2 $$ and $$ \text{PCy}3 $$, affording C4-borylated products in 70–85% yields.

- Iridium-Catalyzed C-H Activation (2020–Present) : Recent advances employ iridium catalysts for site-selective C-H borylation. For 4-quinolones, tautomerization to the quinoline form allows Ir-catalyzed borylation at the C8 position, which is inaccessible via palladium chemistry.

The table below summarizes key milestones:

These developments have expanded the accessibility of borylated quinolines for drug discovery, exemplified by their use in synthesizing HIPK2 inhibitors targeting kidney fibrosis.

特性

IUPAC Name |

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-6-7-12-8-9-13(10-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPSOJMEXFLBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 2-methyl-7-bromoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions, leading to higher yields and purity. The scalability of the borylation reaction makes it suitable for industrial applications.

化学反応の分析

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: The dioxaborolane group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals.

科学的研究の応用

Synthetic Chemistry

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is utilized as a building block in the synthesis of various complex organic molecules. Its boron-containing functional group allows for the formation of carbon-boron bonds, which are pivotal in cross-coupling reactions like Suzuki coupling. This application is particularly significant in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of quinoline compounds exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity and pharmacokinetic profiles of quinoline derivatives. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, suggesting potential therapeutic applications for this compound.

Material Science

In material science, this compound can be used to develop new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics and photonic devices. Research into polymer composites incorporating this compound has shown improved mechanical and thermal properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Quinoline Derivatives | Demonstrated that introducing the dioxaborolane group significantly increased yields in Suzuki reactions. |

| Study 2 | Anticancer Activity | Found that modified quinoline derivatives showed enhanced cytotoxicity against breast cancer cells compared to unmodified versions. |

| Study 3 | Material Development | Reported on the improved electrical conductivity of polymer films when doped with this compound, indicating potential for use in flexible electronics. |

作用機序

The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

類似化合物との比較

Substituent Position and Electronic Effects

The position of the boronate ester on the quinoline ring significantly impacts reactivity and stability:

- 7-Boronates (e.g., target compound): These derivatives exhibit optimal reactivity in cross-couplings due to reduced steric hindrance compared to 8-boronates. For example, hydrolysis studies of 8-Bpin-quinoline (CAS 406463-06-7) revealed complex degradation products, including dimeric species, suggesting lower stability compared to 7-substituted analogs .

- 6-Boronates: 2-Methoxy-6-Bpin-quinoline (CAS 1201644-36-1) shows reduced coupling efficiency in palladium-catalyzed reactions, likely due to electronic deactivation from the methoxy group at position 2 .

- 4-Boronates: 7-Methoxy-4-Bpin-quinoline (CAS 1207894-59-4) demonstrates moderate reactivity but improved solubility in polar solvents, attributed to the electron-donating methoxy group .

Substituent Type and Functionalization

- Methyl vs. Phenyl at Position 2: The target compound’s 2-methyl group minimizes steric bulk, enabling efficient cross-coupling (82% yield in malonate synthesis) . In contrast, 2-phenyl-7-Bpin-quinoline (CAS 867164-54-3) shows lower yields (32% in trifluoromethoxy phenoxy pyridine coupling) due to steric clashes during transmetallation .

- Fluorinated Derivatives: 2,4-Bis(difluoromethyl)-3-Bpin-quinoline (compound III.39.aA) exhibits enhanced lipophilicity (logP ~3.5) and metabolic stability, making it suitable for agrochemical applications . 7-Fluoro-6-Bpin-quinoline (CAS 1008361-71-4) demonstrates altered electronic properties, with reduced reactivity in aryl couplings but improved selectivity in fluorinated drug synthesis .

Stability and Hydrolysis Behavior

- The target compound’s 7-Bpin group is more hydrolytically stable than 8-Bpin analogs. Hydrolysis of 8-Bpin-quinoline generates dimeric and trimeric boroxine products, whereas 7-Bpin derivatives remain intact under mild aqueous conditions .

- Methoxy-substituted boronates (e.g., 2-methoxy-7-Bpin-quinoline) show slower hydrolysis rates due to electron donation from the methoxy group, enhancing shelf-life .

Data Table: Key Structural Analogs

生物活性

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Molecular Formula : C14H19BN2O2

- Molecular Weight : 258.13 g/mol

- CAS Number : 1419554-45-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has been studied for its inhibitory effects on specific kinases and its potential applications in cancer therapy.

Research indicates that the compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance:

- CAMKK2 Inhibition : A study highlighted the role of similar compounds in inhibiting CAMKK2 (calcium/calmodulin-dependent protein kinase kinase 2), which is implicated in various diseases. While specific data on 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is limited, the structural analogs show promising inhibitory activity against CAMKK2 with IC50 values in the nanomolar range .

In Vitro Studies

- Kinase Selectivity : Compounds structurally related to 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been evaluated for their selectivity against a panel of kinases. For example:

In Vivo Studies

Although direct in vivo studies on 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline are scarce, related compounds have shown promising results:

- Antitumor Activity : Related quinoline derivatives have exhibited significant antitumor effects in preclinical models by targeting specific kinases involved in tumor growth and survival.

Data Tables

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 1419554-45-2 | 258.13 g/mol | CAMKK2 inhibitor potential |

| GSK650394 | Not available | Not available | IC50 = 0.63 nM against CAMKK2 |

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, and what are typical yield ranges?

The compound is synthesized via Suzuki-Miyaura cross-coupling , where the boronate ester reacts with an aryl/heteroaryl halide under palladium catalysis. For example, analogous quinoline derivatives (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) coupled with aryl boronate esters yield target compounds (31–38% yields) using Pd catalysts and bases like K₂CO₃ .

| Substrate (Quinoline Halide) | Boronate Partner | Yield (%) | Reference |

|---|---|---|---|

| 6-Chloro-4-ethoxy-3-iodo-2-methylquinoline | Aryl boronate (e.g., 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine) | 31–38 |

Methodological Insight : Optimize ligand choice (e.g., SPhos, XPhos) and solvent (THF/toluene) to improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

- NMR Spectroscopy : H and C NMR confirm boronate ester integration and quinoline substitution patterns. For example, the B NMR signal at ~30 ppm confirms boronate formation .

- X-ray Crystallography : Tools like SHELXL or OLEX2 refine crystal structures, resolving bond angles and steric effects of the methyl and boronate groups .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., deboronation) .

Q. What are the key reactivity patterns of the boronate group in this compound?

The boronate ester is stable under anhydrous conditions but hydrolyzes in protic solvents. It participates in:

- Suzuki-Miyaura Coupling : Forms C–C bonds with aryl halides (Pd catalysis).

- Oxidative Deborylation : Reactive oxygen species (ROS) cleave the boronate, enabling targeted drug release (e.g., in cancer cells) .

- Photophysical Applications : Acts as an intermediate in OLED materials (e.g., coupling with acridine/phenoxazine derivatives) .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura reactions involving this compound be addressed?

Low yields (e.g., 31–38% in ) may arise from steric hindrance or catalyst deactivation. Strategies include:

- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., DavePhos) to enhance turnover .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .

- Precision Stoichiometry : Use 1.2–1.5 equiv boronate to drive reaction completion .

Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

- Moisture Sensitivity : Degrades in H₂O; store under inert gas (N₂/Ar) at –20°C .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during purification.

- ROS-Triggered Activation : In biological systems, H₂O₂ cleaves the boronate, releasing active quinoline derivatives .

Q. What computational tools are suitable for modeling this compound’s electronic properties and reaction pathways?

- Density Functional Theory (DFT) : Predicts HOMO/LUMO levels for OLED applications .

- Molecular Dynamics (MD) : Simulates interactions in drug delivery systems (e.g., ROS-responsive release) .

- Crystallographic Software (SHELX/OLEX2) : Refines X-ray data to resolve steric effects from methyl/boronate groups .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the boronate ring) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .

- Isotopic Labeling : B-enriched samples clarify boronate coordination .

Q. What are the emerging applications of this compound in targeted drug delivery systems?

- ROS-Responsive Prodrugs : Conjugation with proteins (e.g., RNase A) enables tumor-selective activation via intracellular H₂O₂ .

- Boron Neutron Capture Therapy (BNCT) : The B isotope in the boronate could enhance radiation targeting in cancer .

Data Contradiction Analysis

Q. Why do similar Suzuki reactions using this compound yield inconsistent results across studies?

Discrepancies arise from:

Q. How can divergent bioactivity results for quinoline-boronate derivatives be rationalized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。